Researchers requiring reproducible anti-inflammatory assays face variability from using mixed isomers or the aglycone taxifolin. Astilbin's defined (2R,3R) stereochemistry and rhamnose moiety ensure consistent solubility and stability.
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Astilbin (CAS: 29838-67-3) is a naturally occurring dihydroflavonol, specifically the (2R, 3R) stereoisomer of taxifolin-3-O-α-L-rhamnopyranoside. It is a principal bioactive component in extracts from plants such as *Smilax glabra* and *Engelhardia roxburghiana*. While sharing the core taxifolin structure with other flavonoids, the presence of the rhamnose moiety critically influences its physicochemical properties, including solubility, stability, and metabolic fate, which are key considerations in procurement for research and formulation. Astilbin is investigated for numerous biological activities, including anti-inflammatory and immunomodulatory effects.
Substituting Astilbin with its aglycone, taxifolin, or its other stereoisomers like neoastilbin is inadvisable for reproducible research due to critical differences in handling and processing properties. The rhamnose glycoside on Astilbin is not a trivial modification; it directly dictates aqueous solubility, stability in solution, and bioavailability. For instance, the specific (2R, 3R) configuration of Astilbin results in different solubility and stability profiles compared to its (2S, 3S) stereoisomer, neoastilbin. These physicochemical distinctions mean that substituting Astilbin can lead to significant variations in compound concentration in prepared solutions, formulation integrity, and ultimately, inconsistent downstream biological and chemical outcomes.
Astilbin demonstrates distinct solubility and stability properties compared to its stereoisomer, neoastilbin, a critical factor for formulation and solution-based assays. In water at 25 °C, the solubility of Astilbin was measured at 132.72 µg/mL, whereas neoastilbin was significantly more soluble at 217.16 µg/mL. Conversely, Astilbin shows greater stability in certain solvents; in 50% ethanol at 85 °C, almost no degradation of Astilbin was observed, while it degrades more rapidly in water or methanol-water mixtures. In simulated intestinal fluid (SIF, pH 6.8) at 37 °C, Astilbin is less stable, with 78.6% remaining after 4 hours, compared to 88.3% for neoastilbin.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 132.72 µg/mL |
| Comparator Or Baseline | Neoastilbin: 217.16 µg/mL |
| Quantified Difference | Neoastilbin is ~1.64x more soluble in water |
| Conditions | Water at 25 °C |
This data allows for precise selection based on whether higher solubility (neoastilbin) or specific solvent stability (astilbin) is required for the application, preventing batch-to-batch variability from undefined isomer mixtures.
Astilbin is characterized by very low oral bioavailability, a critical parameter for designing and interpreting in vivo studies. In rats, the absolute oral bioavailability of Astilbin was measured to be between 0.30% and 1.27% across different studies. This is comparable to other poorly absorbed flavonoids like its aglycone, taxifolin (0.35% bioavailability), and quercetin (approx. 4% in dogs). This poor absorption is attributed to low permeability and solubility. While formulation strategies like zein-caseinate nanoparticles can increase bioavailability to 4.40%, the baseline low absorption of the unmodified compound is a key experimental parameter.
| Evidence Dimension | Absolute Oral Bioavailability (Rat) |
| Target Compound Data | 0.30% - 1.27% |
| Comparator Or Baseline | Taxifolin (aglycone): 0.35%; Quercetin (related flavonoid, dog): ~4% |
| Quantified Difference | Similar low bioavailability to its aglycone and other common flavonoids. |
| Conditions | Oral administration in rats (Astilbin, Taxifolin) and dogs (Quercetin). |
Procuring pure Astilbin provides a defined, low-bioavailability baseline, essential for studies investigating absorption mechanisms, formulation enhancements, or for direct topical/localized applications where systemic absorption is not desired.
In a preclinical model of rheumatoid arthritis, Astilbin demonstrates potent anti-inflammatory activity comparable to, and in some measures exceeding, the standard-of-care drug Leflunomide. In rats with complete Freund's adjuvant (CFA)-induced arthritis, oral administration of Astilbin at 5.3 mg/kg significantly reduced serum levels of key pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. The reduction in these cytokines was statistically comparable to the group treated with Leflunomide, a commonly used antirheumatic drug. This indicates that Astilbin's specific structure provides high efficacy in this mainstream disease model.
| Evidence Dimension | Reduction of Serum Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) |
| Target Compound Data | Significant reduction at 5.3 mg/kg oral dose |
| Comparator Or Baseline | Leflunomide (standard antirheumatic drug): No significant difference in cytokine reduction observed between Astilbin and Leflunomide-treated groups. |
| Quantified Difference | Comparable efficacy to the clinical standard Leflunomide. |
| Conditions | In vivo, CFA-induced arthritis rat model. |
For researchers in inflammation and immunology, this evidence justifies procuring Astilbin as a high-potency, natural compound tool compound with efficacy benchmarked against a relevant clinical drug, rather than using less characterized extracts or related flavonoids.
Astilbin is the right choice for in vivo studies of inflammatory conditions like rheumatoid arthritis where a direct comparison to established therapies is needed. Its demonstrated efficacy, comparable to the clinical drug Leflunomide in reducing key inflammatory cytokines, provides a strong basis for its use as a benchmark natural product or test agent.
The well-documented low oral bioavailability of Astilbin makes it an ideal candidate for research focused on developing and testing novel drug delivery systems. Its defined physicochemical properties, including known solubility and stability, allow for the precise evaluation of formulation technologies (e.g., nanoparticles, cyclodextrin complexes) aimed at improving absorption of poorly soluble glycosides.
When experimental reproducibility is paramount, procuring the specific (2R, 3R) isomer Astilbin is critical. Its quantified differences in solubility and stability versus its neoastilbin stereoisomer ensure that solution preparation and handling can be standardized, avoiding the confounding effects of using undefined or variable isomer mixtures which can alter effective concentrations and compound integrity.
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